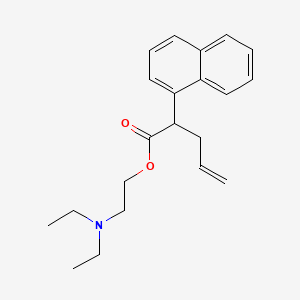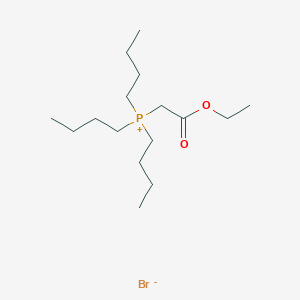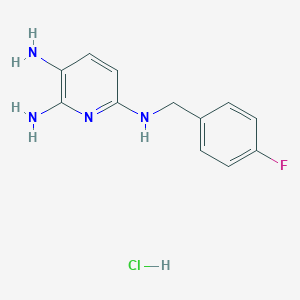
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.
Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution Reactions: Products with different substituents on the benzyl group.
Oxidation: Oxidized derivatives with altered nitrogen oxidation states.
Reduction: Reduced derivatives with different hydrogenation levels.
Applications De Recherche Scientifique
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:
Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.
2-fluoropyridine: A simpler fluorinated pyridine derivative.
4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.
Uniqueness
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H14ClFN4 |
|---|---|
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |
Clé InChI |
AIDBSDDTPIAOSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


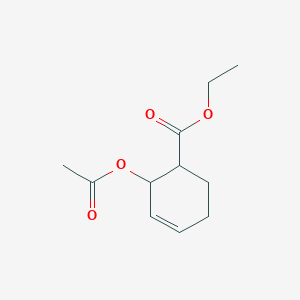
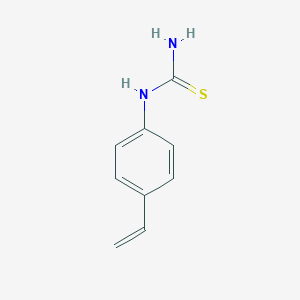
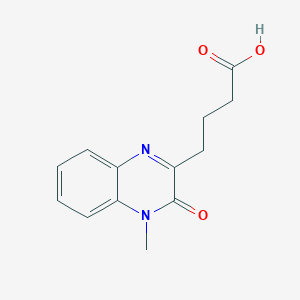

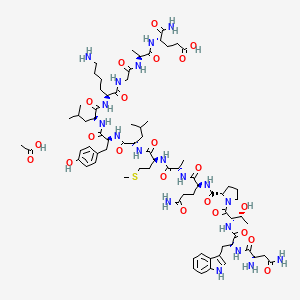

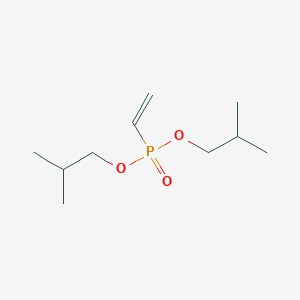

![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)


